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Compound of Interest

Compound Name: X80

Cat. No.: B3340197 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of TTX-080, a first-in-class therapeutic antibody, against other emerging

alternatives. This document synthesizes available preclinical and clinical data to evaluate the

therapeutic potential of targeting the novel immune checkpoint, Human Leukocyte Antigen G

(HLA-G).

TTX-080 is an investigational monoclonal antibody that targets HLA-G, a key mediator of

immune suppression in the tumor microenvironment. By blocking the interaction of HLA-G with

its inhibitory receptors, Immunoglobulin-like transcript 2 (ILT2) and 4 (ILT4), on immune cells,

TTX-080 aims to restore and enhance anti-tumor immunity. This guide will delve into the

mechanism of action of TTX-080, present available clinical trial data, and compare it with other

therapeutic modalities targeting the HLA-G axis.

The HLA-G Immune Checkpoint Pathway
HLA-G is a non-classical MHC class I molecule with limited expression in healthy tissues but is

frequently upregulated in various solid tumors. Its expression on cancer cells allows them to

evade immune surveillance by engaging with the inhibitory receptors ILT2 and ILT4, which are

present on a broad range of immune cells, including T cells, NK cells, and myeloid cells. This

interaction leads to the suppression of their anti-tumor functions. TTX-080 is designed to

disrupt this immunosuppressive signaling.
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Diagram 1: Mechanism of action of TTX-080 in the HLA-G pathway.
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TTX-080 is currently being evaluated in a Phase 1a/1b clinical trial (NCT04485013) as a

monotherapy and in combination with other anti-cancer agents in patients with advanced solid

tumors.[1]

Safety and Tolerability
In the Phase 1a dose-escalation part of the study, TTX-080 was well-tolerated as a

monotherapy.[2] The most common treatment-related adverse events (TRAEs) were arthralgia,

fatigue, and decreased appetite.[2] No dose-limiting toxicities were reported, and a maximum

tolerated dose was not reached.[2][3] The recommended Phase 2 dose was determined to be

20 mg/kg administered intravenously every three weeks.[2]

When combined with cetuximab, the most common TRAEs included fatigue, nausea, anemia,

diarrhea, and increased AST levels.[2]

Efficacy in Combination Therapy
Preliminary efficacy data from the Phase 1b expansion cohorts have shown promising anti-

tumor activity for TTX-080 in combination with the EGFR inhibitor cetuximab in patients with

metastatic colorectal cancer (mCRC) and head and neck squamous cell carcinoma (HNSCC).

[2][4]

Table 1: Efficacy of TTX-080 in Combination with Cetuximab
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Indication
Patient
Population

Treatment
Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

36-Week
PFS Rate

mCRC

Anti-EGFR

naïve, WT

KRAS

TTX-080 +

Cetuximab

29% (4/14

evaluable

patients with

PR)[4]

24.4 weeks[4] 47%[4]

HNSCC HPV-negative
TTX-080 +

Cetuximab

57% (4/7

evaluable

patients with

CR or PR)[4]

23.9 weeks[4]
43% (at 24

weeks)[4]

Therapeutic Alternatives to TTX-080
The primary alternatives to TTX-080 are other therapeutic strategies targeting the HLA-G

immune checkpoint. These are at earlier stages of development and include other monoclonal

antibodies and cell-based therapies.

Table 2: Comparison of HLA-G Targeting Therapeutic Modalities
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Therapeutic
Agent

Modality
Mechanism of
Action

Development
Stage

Available Data

TTX-080
Monoclonal

Antibody

Blocks HLA-G

interaction with

ILT2 and ILT4.[3]

Phase 1b Clinical

Trial[1]

Promising

preliminary

efficacy and

safety data in

mCRC and

HNSCC.[2][4]

IMB-201
Monoclonal

Antibody

Binds to HLA-G,

blocks ILT2

interaction, and

enhances ADCC.

[5]

Preclinical[5]

Demonstrated

superior ILT2

blockade, NK cell

activation, and

tumor growth

inhibition in a

xenograft model

compared to a

reference

antibody.[5]

CAR-NK Cells Cell Therapy

Genetically

engineered NK

cells to recognize

and kill HLA-G

expressing tumor

cells.

Preclinical

In vitro studies

show increased

lysis of tumor

cells.[6] In vivo

studies in glioma

models showed

improved

survival with

CAR-NK cells

co-expressing

pro-inflammatory

cytokines.[7]

Direct head-to-head comparative data between TTX-080 and these emerging therapies is not

yet publicly available. The preclinical data for IMB-201 suggests a potential for enhanced

efficacy through additional mechanisms like ADCC, though this is yet to be confirmed in clinical

settings.[5] CAR-NK cell therapy represents a different therapeutic approach with its own set of
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potential advantages and challenges, such as manufacturing complexity and potential for off-

tumor toxicities.

Experimental Protocols
Detailed experimental protocols for the clinical trials are available through clinical trial registries.

Below are summaries of key preclinical and clinical methodologies.

HLA-G and ILT2/ILT4 Binding Assays
These assays are crucial for characterizing the binding affinity and blocking activity of anti-HLA-

G antibodies.

Experimental Workflow for Surface Plasmon Resonance (SPR) Binding Assay

SPR Workflow

Immobilize anti-human Fc mAb on sensor chip

Inject ILT2-Fc or ILT4-Fc fusion protein for capture

Inject soluble HLA-G (analyte) at various concentrations

Measure association and dissociation rates

Calculate binding affinity (Kd)
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Diagram 2: Workflow for determining binding kinetics of HLA-G to its receptors.

A common method to assess the binding kinetics of HLA-G to its receptors is Surface Plasmon

Resonance (SPR).[8] In this assay, a soluble form of the ILT2 or ILT4 receptor is immobilized

on a sensor chip, and HLA-G is flowed over the surface.[8] The binding affinity is determined by

measuring the rates of association and dissociation.[8] To test the blocking activity of an

antibody like TTX-080, the antibody is pre-incubated with HLA-G before it is flowed over the

receptor-coated chip. A reduction in the binding signal indicates that the antibody is effectively

blocking the interaction.

In Vitro Immune Cell Activation Assays
Flow cytometry is a key method to assess the functional consequences of blocking the HLA-G

pathway.

Protocol for Flow Cytometry Analysis of NK Cell Activation

Cell Culture: Co-culture primary human NK cells with target tumor cells that express HLA-G.

Treatment: Treat the co-culture with TTX-080 or an isotype control antibody.

Staining: After an incubation period, stain the cells with fluorescently labeled antibodies

against NK cell surface markers (e.g., CD56) and activation markers (e.g., CD107a for

degranulation, or intracellular IFN-γ).

Data Acquisition: Acquire data on a flow cytometer.

Analysis: Gate on the NK cell population and quantify the percentage of cells expressing the

activation markers. An increase in the expression of activation markers in the presence of

TTX-080 indicates a reversal of HLA-G-mediated immune suppression.[9]

Clinical Trial Protocol (NCT04485013)
The Phase 1a/1b trial of TTX-080 is an open-label, multicenter study.[1]
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Phase 1a (Dose Escalation): Patients with advanced solid tumors received escalating doses

of TTX-080 as a monotherapy to determine the safety, tolerability, and recommended Phase

2 dose.[1]

Phase 1b (Dose Expansion): This phase evaluates the safety and preliminary efficacy of

TTX-080 as a monotherapy and in combination with either pembrolizumab or cetuximab in

specific tumor types, including HNSCC, NSCLC, and CRC.[1] Randomized arms are also

included to compare TTX-080 in combination with FOLFIRI and cetuximab against FOLFIRI

and cetuximab alone in mCRC.[1]

Primary Outcome Measures: The primary endpoints for the Phase 1a part are the incidence

of dose-limiting toxicities and adverse events. For the Phase 1b part, the primary endpoint is

the objective response rate.[1]

Secondary Outcome Measures: Secondary endpoints include duration of response,

progression-free survival, and overall survival.[1]

Conclusion
Targeting the HLA-G immune checkpoint is a promising new strategy in cancer immunotherapy.

TTX-080, a first-in-class anti-HLA-G antibody, has demonstrated a manageable safety profile

and encouraging preliminary efficacy in early clinical trials, particularly in combination with

cetuximab for mCRC and HNSCC. While other HLA-G targeting modalities are in earlier stages

of development, they offer the potential for different mechanisms of action and therapeutic

benefits. Further clinical investigation, including randomized controlled trials, is necessary to

fully validate the therapeutic potential of TTX-080 and to establish its position relative to other

emerging therapies. The data presented in this guide provides a foundational understanding for

researchers and drug developers working to advance this novel class of cancer

immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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